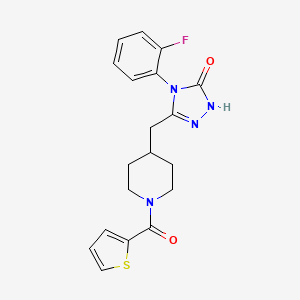

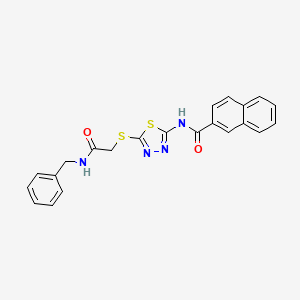

![molecular formula C28H24O8 B2668416 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618389-10-9](/img/structure/B2668416.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a chromen-7-yl group, a benzoate group, and a dihydrobenzo[b][1,4]dioxin group . These groups suggest that the compound may have interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The chromen-7-yl and dihydrobenzo[b][1,4]dioxin groups, for example, are both cyclic structures that would contribute to the three-dimensional shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications

Synthesis Methodologies

Research has explored efficient synthesis methodologies for compounds similar to "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate". For instance, one-pot three-component condensation methods using starch solution as a catalyst have been developed for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the use of nontoxic and biodegradable catalysts for efficient synthesis processes (Hazeri et al., 2014).

Antioxidant Properties

Certain coumarin derivatives exhibit significant antioxidant activities. The preparation and characterization of coumarin-substituted heterocyclic compounds have shown high antioxidant activities, comparable to standard antioxidants like vitamin C. This indicates the potential of coumarin derivatives in combating oxidative stress (Abd-Almonuim et al., 2020).

Anticancer Activities

Research on coumarin derivatives containing pyrazole and indenone rings has demonstrated potential antioxidant and antihyperglycemic agents. Some compounds synthesized in these studies have shown promising DPPH radical scavenging activity and significant decrease in glucose concentration in vivo, highlighting their potential as antihyperglycemic and anticancer agents (Kenchappa et al., 2017).

Catalysis and Green Chemistry

The development of environmentally friendly synthesis methods for related compounds includes using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions. These methods offer advantages such as operational simplicity, excellent yields, and the reuse of catalysts, demonstrating the commitment to sustainable and green chemistry practices (Esmaeilpour et al., 2015).

Structural Characterization and Activity

The structural characterization of similar compounds, such as isoflavone derivatives, through techniques like NMR, mass spectrum, and X-ray crystallography, provides insights into their molecular configurations. These studies also explore the compounds' biological activities, including anticancer properties through mechanisms like docking experiments within aurora kinases (Ahn et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O8/c1-4-16-11-19-24(14-23(16)36-28(30)18-6-7-21(31-2)25(13-18)32-3)35-15-20(27(19)29)17-5-8-22-26(12-17)34-10-9-33-22/h5-8,11-15H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYVEQGSRRWZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

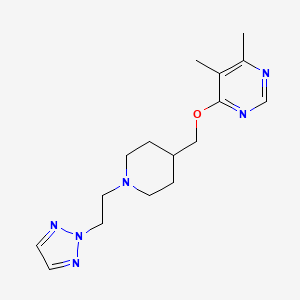

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2668335.png)

![8-[(4-Chlorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)

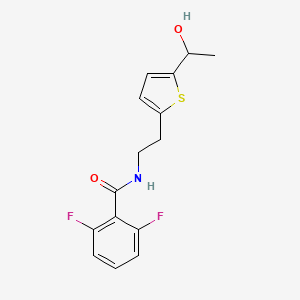

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B2668338.png)

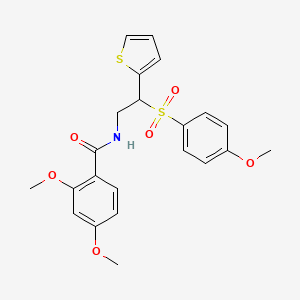

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one](/img/structure/B2668342.png)

![2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2668350.png)

![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)